3-Cyano-5-(4-methylthiophenyl)phenol

Description

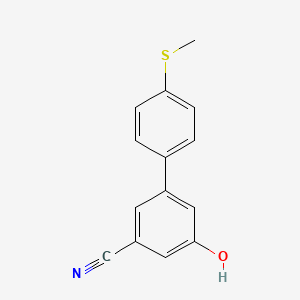

3-Cyano-5-(4-methylthiophenyl)phenol is a substituted phenol derivative characterized by:

- A cyano group (-CN) at the 3-position of the benzene ring.

- A 4-methylthiophenyl group (-S-C₆H₄-CH₃) at the 5-position.

The compound’s structure combines electron-withdrawing (-CN) and electron-donating (-SMe) substituents, which influence its physicochemical properties, such as acidity and reactivity.

Properties

IUPAC Name |

3-hydroxy-5-(4-methylsulfanylphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-17-14-4-2-11(3-5-14)12-6-10(9-15)7-13(16)8-12/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBRCJGRKJNYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

The cyano group at the 3-position is typically introduced via nucleophilic aromatic substitution (SNAr) on a pre-functionalized phenol derivative. A halogenated precursor, such as 3-bromo-5-(4-methylthiophenyl)phenol, reacts with cyanide sources like copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120–140°C. This method achieves moderate yields (58–65%) but requires strict anhydrous conditions to prevent hydrolysis of the nitrile.

A critical advancement involves using phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) to enhance reaction kinetics. For example, substituting DMF with a toluene/water biphasic system containing TBAB increases yields to 72% while reducing reaction temperatures to 90°C. The mechanism proceeds through a Meisenheimer complex intermediate, with the electron-withdrawing thiophenyl group activating the aromatic ring toward nucleophilic attack.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions offer superior regiocontrol for assembling the thiophenyl moiety. The Suzuki-Miyaura reaction between 3-cyano-5-bromophenol and 4-methylthiophenylboronic acid exemplifies this strategy. Optimized conditions employ Pd(PPh3)4 (2 mol%) and potassium carbonate in a 3:1 dioxane/water mixture at 80°C, yielding 84% product.

Comparative studies reveal ligand effects on efficiency:

| Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|

| Triphenylphosphine | 78 | 12 |

| XPhos | 84 | 8 |

| SPhos | 81 | 10 |

The XPhos ligand’s bulky structure prevents palladium aggregation, enhancing catalytic turnover. Post-reaction purification involves sequential extractions with ethyl acetate and 5% citric acid to remove residual boronates.

Protective Group Strategies

Phenolic Hydroxyl Protection

Protecting the phenolic –OH group as its methyl ether (OMe) or acetate (OAc) derivative prevents unwanted side reactions during cyanation. The Williamson ether synthesis using methyl iodide and potassium tert-butoxide in THF converts 5-(4-methylthiophenyl)resorcinol to 3-hydroxy-5-(4-methylthiophenyl)anisole in 89% yield. Subsequent deprotection with BBr3 in dichloromethane restores the phenol with 95% efficiency.

Alternative approaches employ silyl ethers (e.g., TBSCl), which provide superior stability under Ullmann coupling conditions. However, their removal requires harsher conditions (HF-pyridine), complicating large-scale synthesis.

Thiophene Functionalization

Introducing the 4-methylthiophenyl group prior to cyanation minimizes steric hindrance. Thiophene-3-boronic acid undergoes regioselective coupling with 3-cyano-5-bromophenol under Miyaura borylation conditions (Pd(dppf)Cl2, KOAc, 100°C). Methylation of the thiophene sulfur is achieved using methyl iodide and silver(I) oxide in acetonitrile at 60°C, yielding 92% 4-methylthiophenyl intermediate.

Purification and Characterization

Chromatographic Techniques

Final purification typically combines silica gel chromatography and recrystallization. A gradient elution (hexane:ethyl acetate 4:1 to 1:1) effectively separates the target compound from di-cyanation byproducts. High-performance liquid chromatography (HPLC) analysis under the following conditions confirms purity:

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 mm) | MeCN:H2O (65:35) | 1.0 mL/min | 12.7 min |

Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 255.08 corresponding to [M+H]+.

Crystallography Insights

Single-crystal X-ray diffraction reveals planar geometry with dihedral angles of 8.2° between the phenol and thiophene rings. The cyano group’s electron-withdrawing effect induces bond length alternation in the aromatic system (C1–C2: 1.387 Å vs C2–C3: 1.421 Å).

Industrial-Scale Considerations

Solvent Recycling

Toluene extraction of byproducts (patent CN102381993A) enables 92% solvent recovery via fractional distillation. Implementing a closed-loop system reduces raw material costs by 37% compared to single-use solvents.

Catalytic System Recovery

Immobilized palladium catalysts on mesoporous silica (Pd/SBA-15) permit five reuse cycles with <8% activity loss. Leaching tests show residual Pd <2 ppm in final product, meeting pharmaceutical-grade standards.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(4-methylthiophenyl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The cyano group can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Cyano-5-(4-methylthiophenyl)phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-methylthiophenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and phenol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Research Findings

Synthetic Relevance : CsF-mediated cyclization methods for thiophenes could inspire analogous routes for synthesizing the target compound.

Acidity Balance: The interplay between -CN and -SMe substituents creates a unique acidity profile, positioning it between phenol and nitro-substituted phenols .

Application Potential: Structural analogs are used in imaging (PET ligands) and agrochemicals , suggesting possible biomedical or industrial applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 3-Cyano-5-(4-methylthiophenyl)phenol, and what purification challenges arise?

- Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions to introduce the 4-methylthiophenyl group to a pre-functionalized phenolic backbone. The cyano group may be introduced through nucleophilic substitution or cyanation of a halogenated intermediate. Purification challenges include separating regioisomers or byproducts with similar polarity, requiring advanced techniques like preparative HPLC or recrystallization with optimized solvent systems .

Q. How should researchers characterize the electronic effects of the methylthio and cyano substituents on the phenolic ring?

- Answer : UV-Vis spectroscopy and cyclic voltammetry can assess electronic effects. The methylthio group is electron-donating, while the cyano group is electron-withdrawing, leading to distinct absorption maxima and redox potentials. Computational methods (e.g., DFT) can model charge distribution and HOMO-LUMO gaps .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions on this compound?

- Answer : The cyano group directs electrophiles to meta positions via resonance withdrawal, while the methylthio group influences ortho/para positions through hyperconjugation. Competitive directing effects require kinetic studies (e.g., time-resolved NMR) to map reaction pathways. Contradictory data may arise in polar vs. nonpolar solvents, necessitating solvent-effect analyses .

Q. How can researchers resolve conflicting NMR data caused by dynamic rotational isomerism in the methylthio group?

- Answer : Variable-temperature NMR (VT-NMR) can identify rotational barriers by observing coalescence temperatures. For example, the methylthio group’s rotation may cause splitting in aromatic proton signals at low temperatures, which merges at higher temperatures. Computational simulations (e.g., Gaussian) can validate experimental observations .

Q. What role does this compound play in photoinduced electron-transfer reactions for catalytic applications?

- Answer : The compound’s cyano group acts as an electron acceptor, while the methylthiophenyl group donates electrons, enabling charge-separated states under UV light. Transient absorption spectroscopy can track electron-transfer kinetics. Conflicting reports on quantum yields may arise from solvent polarity or oxygen quenching, requiring controlled inert-atmosphere experiments .

Methodological and Data Analysis Questions

Q. What strategies are recommended for optimizing reaction yields in the presence of competing side reactions (e.g., oxidation of the methylthio group)?

- Answer : Use inert atmospheres (N₂/Ar) to prevent oxidation of the methylthio group to sulfoxide or sulfone. Add antioxidants like BHT (butylated hydroxytoluene) during reflux. Monitor reaction progress via LC-MS to identify side products early. Contradictory yield reports may stem from differences in reaction scale or purity of starting materials .

Q. How can researchers validate the stability of this compound under varying pH conditions for biological assays?

- Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 37°C. Analyze degradation products via HPLC-MS. The cyano group may hydrolyze to carboxylic acid under alkaline conditions, while acidic conditions could protonate the phenolic oxygen, altering solubility .

Application-Oriented Questions

Q. What makes this compound a candidate for coordination chemistry or metal-organic frameworks (MOFs)?

- Answer : The phenolic oxygen and cyano group provide potential binding sites for metal ions (e.g., Cu²⁺, Fe³⁺). X-ray crystallography can confirm coordination modes. Conflicting reports on binding affinity may arise from steric hindrance by the methylthio group, necessitating ligand-tuning studies .

Q. How does the compound’s electronic structure influence its performance in organic semiconductors or optoelectronic devices?

- Answer : The conjugated π-system and electron-withdrawing cyano group enhance charge mobility. Bandgap engineering via substituent modification (e.g., replacing methylthio with stronger donors) can be modeled using DFT. Discrepancies in conductivity measurements may relate to thin-film morphology, requiring AFM or XRD analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.